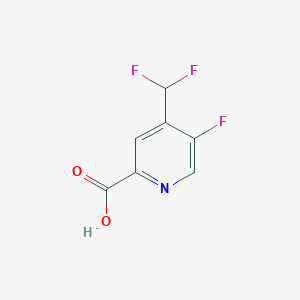amine](/img/structure/B13581541.png)
[1-(1H-indazol-1-yl)propan-2-yl](methyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1H-indazol-1-yl)propan-2-ylamine: is a compound belonging to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. Compounds containing the indazole moiety have been widely studied for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of 2-azidobenzaldehydes with amines to form the indazole core . Transition metal-catalyzed reactions, such as those using copper or silver, are often employed to facilitate the cyclization process .
Industrial Production Methods: Industrial production of indazole derivatives, including 1-(1H-indazol-1-yl)propan-2-ylamine, often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1H-indazol-1-yl)propan-2-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the indazole ring to its dihydro or tetrahydro forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized indazole derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 1-(1H-indazol-1-yl)propan-2-ylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology: Biologically, indazole derivatives have shown promise in various therapeutic areas. 1-(1H-indazol-1-yl)propan-2-ylamine has been studied for its potential anticancer and anti-inflammatory activities. It can inhibit specific enzymes and signaling pathways involved in disease progression .
Medicine: In medicine, this compound is being investigated for its potential use in drug development. Its ability to modulate biological targets makes it a candidate for the treatment of various diseases, including cancer and inflammatory disorders .
Industry: Industrially, 1-(1H-indazol-1-yl)propan-2-ylamine is used in the production of pharmaceuticals and agrochemicals. Its versatile reactivity allows for the creation of a wide range of products with diverse applications .
Wirkmechanismus
The mechanism of action of 1-(1H-indazol-1-yl)propan-2-ylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling and regulation . By modulating these pathways, 1-(1H-indazol-1-yl)propan-2-ylamine can exert its therapeutic effects, such as reducing inflammation or inhibiting cancer cell growth .
Vergleich Mit ähnlichen Verbindungen
1H-Indazole: A parent compound with a similar core structure but lacking the propan-2-yl and methylamine groups.
2H-Indazole: An isomer of 1H-indazole with different electronic properties.
1-Methyl-1H-indazole: A derivative with a methyl group at the nitrogen atom of the indazole ring.
Uniqueness: The uniqueness of 1-(1H-indazol-1-yl)propan-2-ylamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propan-2-yl and methylamine groups enhances its reactivity and potential for therapeutic applications compared to other indazole derivatives .
Eigenschaften
Molekularformel |
C11H15N3 |
|---|---|
Molekulargewicht |
189.26 g/mol |
IUPAC-Name |
1-indazol-1-yl-N-methylpropan-2-amine |
InChI |
InChI=1S/C11H15N3/c1-9(12-2)8-14-11-6-4-3-5-10(11)7-13-14/h3-7,9,12H,8H2,1-2H3 |
InChI-Schlüssel |
SGBYSTSKRIYIAA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN1C2=CC=CC=C2C=N1)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[5-(2-chlorophenyl)-1,2-oxazole-3-carbonyl]-2,3-dihydro-1H-indole-3-carboxylicacid](/img/structure/B13581466.png)
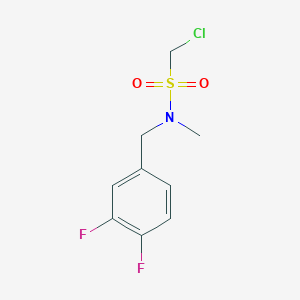
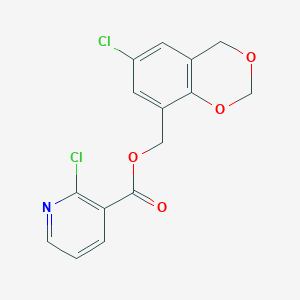
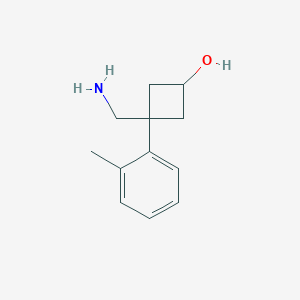
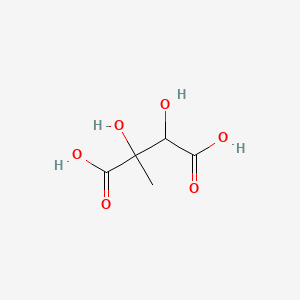
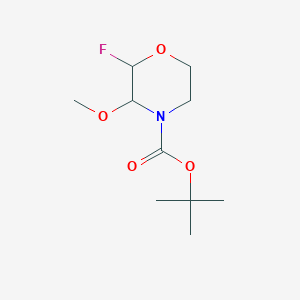
![5-Bromothieno[2,3-b]thiophene-2-carbaldehyde](/img/structure/B13581514.png)
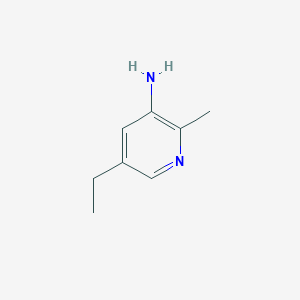
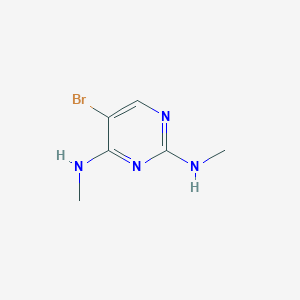
![1-[(Methylsulfanyl)methyl]cyclobutane-1-carboxylic acid](/img/structure/B13581527.png)
![N-cyclopropyl-2,3,4,5,6-pentafluoro-N-[(4-fluorophenyl)methyl]benzene-1-sulfonamide](/img/structure/B13581531.png)

